molecular formula C20H20N4O2S B2963832 2-(furan-2-yl)-5-[phenyl(piperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887219-40-1

2-(furan-2-yl)-5-[phenyl(piperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2963832
CAS No.: 887219-40-1
M. Wt: 380.47
InChI Key: CGMBIJIQHMJOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolothiazole class, characterized by a fused triazole-thiazole core. Its structure includes a furan-2-yl substituent at position 2 and a phenyl(piperidin-1-yl)methyl group at position 3.

Properties

IUPAC Name

2-(furan-2-yl)-5-[phenyl(piperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c25-19-17(27-20-21-18(22-24(19)20)15-10-7-13-26-15)16(14-8-3-1-4-9-14)23-11-5-2-6-12-23/h1,3-4,7-10,13,16,25H,2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMBIJIQHMJOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-5-[phenyl(piperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. One common approach starts with the formation of the triazole ring, followed by the introduction of the furan and thiazole moieties. The piperidine and phenyl groups are then added through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-5-[phenyl(piperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The piperidine group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrotriazoles and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(furan-2-yl)-5-[phenyl(piperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-5-[phenyl(piperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing it. The pathways involved can include signal transduction pathways, where the compound modulates the activity of proteins involved in cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds exhibit variations in substituents, influencing their physicochemical properties and biological activities:

Structural Variations and Implications

Compound ID/Name Key Substituents Molecular Weight Potential Biological Impact Evidence Source
Target Compound Phenyl(piperidin-1-yl)methyl, furan-2-yl 394.49 Piperidine may enhance lipophilicity and receptor binding; hydroxyl group aids solubility.
G857-1690 4-Methylpiperidin-1-yl, phenyl 394.49 Methyl group on piperidine increases steric bulk, possibly affecting target selectivity.
G857-1794 2-Fluorophenyl, pyrrolidin-1-yl 384.43 Fluorine enhances electronegativity; pyrrolidine (5-membered ring) may alter conformation.
BA94727 4-Nitrophenyl, 4-phenylpiperazin-1-yl 502.54 Nitro group introduces strong electron-withdrawing effects; piperazine may improve solubility.
Inupadenant () Difluorophenyl, methanesulfinyl-ethoxy, piperazine N/A Adenosine receptor antagonism with antineoplastic activity; sulfinyl group aids stability.
6a–6f Carboxhydrazides () Varied R groups (e.g., 4-Cl, CF₃, 4-NO₂) ~400–450 Electron-withdrawing groups (NO₂, CF₃) correlate with photosynthetic electron transport inhibition.

Key Observations

Piperidine vs. Piperazine/Pyrrolidine: Piperidine (6-membered ring) in the target compound and G857-1690 may favor hydrophobic interactions in binding pockets. Piperazine in BA94727 and Inupadenant adds hydrogen-bonding capacity, improving solubility and target engagement .

Aryl Substituent Effects :

  • Fluorine in G857-1794 enhances electronegativity, which could strengthen dipole interactions or improve metabolic stability .
  • Nitro groups (BA94727, 6c) are strongly electron-withdrawing, likely influencing charge distribution and binding affinity .

Biological Activity Trends: Compounds with electron-withdrawing groups (e.g., 4-NO₂ in 6c) in showed potent inhibition of photosynthetic electron transport, suggesting similar substituents in triazolothiazoles might enhance enzyme inhibition . Adenosine receptor antagonists like Inupadenant and ZM 241385 () share structural motifs (triazole-thiazole core), implying the target compound may interact with adenosine receptors, though experimental validation is needed .

Biological Activity

The compound 2-(furan-2-yl)-5-[phenyl(piperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a novel heterocyclic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a triazole moiety, and a thiazole unit. Its molecular formula is C18H20N4OSC_{18}H_{20}N_4OS, with a molecular weight of approximately 356.45 g/mol. The structural components contribute to its biological activity through various interactions with biological targets.

Antimicrobial Activity

Recent studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, triazole derivatives have been documented to possess antibacterial and antifungal activities due to their ability to inhibit the synthesis of nucleic acids and proteins in microorganisms .

Antiparasitic Potential

The compound's structural similarity to known antiparasitic agents suggests potential activity against parasites such as Plasmodium falciparum. A related study highlighted that triazolo-pyridine sulfonamides demonstrated antimalarial activity with IC50 values ranging from 2.24 to 4.98 μM . This indicates that the compound may also inhibit key enzymes involved in the life cycle of malaria parasites.

Neuropharmacological Effects

The piperidine moiety in the compound is associated with neuropharmacological effects. Compounds containing piperidine rings have been shown to interact with neurotransmitter receptors, potentially exhibiting anxiolytic or anti-depressant effects . Research into similar compounds has revealed their capacity to modulate neurotransmission and provide neuroprotective benefits.

The precise mechanism of action for this compound remains under investigation; however, it is hypothesized that it may function through:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival and proliferation.
  • Receptor Modulation : The piperidine component may facilitate interactions with central nervous system receptors, influencing mood and behavior.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives against Staphylococcus aureus and E. coli, demonstrating that modifications in the structure significantly impacted efficacy .
  • Antimalarial Screening : In vitro assays conducted on related triazole compounds revealed promising results against P. falciparum, suggesting that further exploration into the biological activity of this compound could yield valuable insights into its therapeutic potential .

Data Tables

Activity Type Compound IC50 (μM) Reference
AntibacterialTriazole Derivative4.98
AntiparasiticTriazolo-Pyridine Sulfonamide2.24
NeuropharmacologicalPiperidine-based CompoundsVaries

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves cyclocondensation and functionalization steps:

  • Step 1 : React 1,2,4-triazole-5-thiol derivatives with maleimides or aryl halides under reflux in glacial acetic acid to form the triazolo-thiazole core .
  • Step 2 : Introduce the furan-2-yl and phenyl(piperidin-1-yl)methyl groups via nucleophilic substitution or Friedel-Crafts alkylation .
  • Purification : Recrystallize from ethanol or use column chromatography (silica gel, CH2_2Cl2_2/MeOH) to isolate the product .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR (¹H/¹³C) : Assign proton environments (e.g., furan protons at δ 6.3–7.2 ppm, piperidine methylene at δ 2.5–3.5 ppm) .
  • FTIR : Confirm functional groups (e.g., -OH stretch at ~3400 cm⁻¹, triazole C=N at 1600–1650 cm⁻¹) .
  • X-ray crystallography : Resolve the fused triazolo-thiazole ring system and substituent geometry .

Q. What purification strategies are effective post-synthesis?

  • Recrystallization : Use ethanol or DMF/EtOH (1:1) mixtures to remove unreacted starting materials .
  • Column chromatography : Optimize solvent polarity (e.g., CH2_2Cl2_2:MeOH 9:1) for polar byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent selection : Replace glacial acetic acid with trifluoroacetic acid (TFA) to enhance cyclization kinetics .
  • Catalysis : Test Pd(OAc)2_2 or CuI for cross-coupling steps to improve regioselectivity .
  • Temperature control : Use microwave-assisted synthesis (100–120°C) to reduce reaction time .

Q. How to resolve contradictions in reported bioactivity (e.g., antimicrobial vs. anticancer)?

  • Comparative assays : Evaluate the compound against standardized bacterial (e.g., E. coli ATCC 25922) and cancer (e.g., MCF-7) cell lines under identical conditions .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing piperidine with morpholine) to identify critical pharmacophores .

Q. What computational methods predict binding affinity to biological targets?

  • Molecular docking (AutoDock Vina) : Screen against kinases (e.g., EGFR) or microbial enzymes (e.g., DNA gyrase) to identify binding modes .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize analogs .

Q. How to analyze stability under physiological conditions?

  • HPLC-MS : Monitor degradation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C over 24 hours .
  • LC-TOF : Identify hydrolytic byproducts (e.g., cleavage of the triazole-thiazole ring) .

Q. What strategies validate the mechanism of action in antimicrobial studies?

  • Enzyme inhibition assays : Test against bacterial dihydrofolate reductase (DHFR) or fungal lanosterol demethylase .
  • ROS detection : Use DCFH-DA fluorescence to measure oxidative stress in treated microbial cells .

Q. How to address low solubility in aqueous media for in vivo studies?

  • Prodrug design : Synthesize phosphate or acetylated derivatives to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) using solvent evaporation .

Q. What are key considerations for scaling up synthesis while minimizing impurities?

  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progression .
  • Design of experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, solvent ratio, and catalyst loading .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.